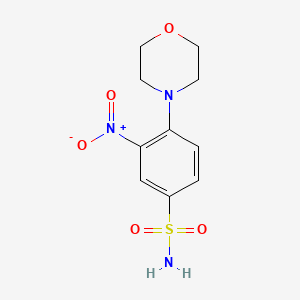

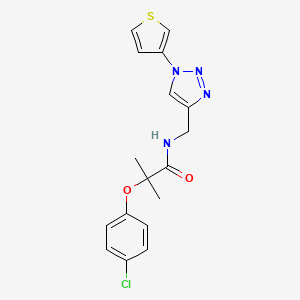

![molecular formula C16H9ClN2OS2 B2911026 N-(苯并[d]噻唑-5-基)-3-氯苯并[b]噻吩-2-甲酰胺 CAS No. 941966-28-5](/img/structure/B2911026.png)

N-(苯并[d]噻唑-5-基)-3-氯苯并[b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data .科学研究应用

合成与表征

已广泛探索了苯并[b]噻吩衍生物的合成,包括与 N-(苯并[d]噻唑-5-基)-3-氯苯并[b]噻吩-2-甲酰胺相关的化合物。这些化合物由 3-氯苯并[b]噻吩-2-甲酰氯合成,从而产生各种衍生物,如噻二唑、恶二唑、吡唑啉和二芳基吡唑。它们的合成涉及多个步骤,包括与不同试剂反应以引入各种官能团。然后使用元素分析、红外光谱 (IR)、核磁共振 (NMR) 和质谱研究等技术对这些合成化合物进行表征,证实了所需官能团的成功掺入 (Isloor, Kalluraya, & Pai, 2010)。

生物活性

苯并[b]噻吩衍生物的生物活性一直是研究的一个重要领域,许多分子表现出有效的抗菌、抗真菌和抗炎特性。例如,已经探索了由 2-叠氮基羰基-3-氯苯并[b]噻吩合成的取代氨基甲酸酯、脲、缩氨脲和吡唑的抗菌和镇痛活性。已筛选这些化合物对各种微生物菌株的有效性,显示出有希望的结果,表明在开发新的治疗剂方面具有潜在应用 (Kumara et al., 2009)。

结构研究

N-(苯并[d]噻唑-5-基)-3-氯苯并[b]噻吩-2-甲酰胺衍生物的结构研究,例如 3-氯-N-(8'-喹啉基)苯并[b]噻吩-2-甲酰胺,已经进行以确定它们的分子和晶体结构。这些研究涉及单晶 X 射线衍射,以阐明分子内原子的排列,从而深入了解结构特征如何影响化合物的物理性质和生物活性 (Abbasi et al., 2011)。

材料科学应用

除了药物化学之外,N-(苯并[d]噻唑-5-基)-3-氯苯并[b]噻吩-2-甲酰胺衍生物的潜在应用也正在材料科学领域进行研究。例如,已经研究了它们作为超分子凝胶剂的作用,重点关注甲基官能团和 S⋯O 相互作用对胶凝行为的影响。这项研究突出了这些化合物的多功能性,不仅在制药应用中,而且在开发具有特定物理性质的新材料中 (Yadav & Ballabh, 2020)。

作用机制

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 enzyme , which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target by binding to the DprE1 enzyme . This interaction inhibits the function of the enzyme, thereby affecting the survival of the bacterium

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacterium, thereby exhibiting anti-tubercular activity .

未来方向

Benzothiazoles, including “N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide”, have a wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-13-11(7-9)18-8-21-13/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRWYHMXLANPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)

![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)

![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)

![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)